5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
Overview
Description
Radalbuvir, also known as GS-9669, is an experimental antiviral drug for the treatment of hepatitis C virus (HCV) infection developed by Gilead Sciences. Radalbuvir acts as an NS5B inhibitor. It is currently in clinical trials.
Scientific Research Applications
Immunological Applications
One significant application of compounds structurally related to 5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid is in the field of immunology. A study by Axton et al. (1992) demonstrated the synthesis of phenylheteroarylbutenamides and phenylbutenamides utilizing similar chemical structures, which exhibited immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes. This suggests potential applications in controlling immune responses, particularly in diseases where immune regulation is critical (Axton et al., 1992).
Biosynthetic Intermediates
Compounds related to the specified thiophene derivative have been identified as intermediates in biosynthetic pathways. For instance, Yamamoto et al. (1990) synthesized chiral hydroxy and dihydroxy-γ-ionylideneacetic acids, which are biosynthetic intermediates of abscisic acid produced by Cercospora cruenta, using a similar chemical structure (Yamamoto, Oritani, & Yamashita, 1990).
Atmospheric Chemistry
Research by Harrison and Wells (2013) investigated the reaction of terpinolene, a compound structurally related to the specified thiophene, with ozone or nitrate radicals. This study is relevant in atmospheric chemistry, highlighting the importance of understanding the chemical reactions of organic compounds in the atmosphere (Harrison & Wells, 2013).
Heterocyclic Chemistry
The synthesis of dimedone-annelated heterocycles, as demonstrated by Majumdar and Samanta (2002), involves a process that could be relevant to the synthesis of compounds similar to the specified thiophene. This research highlights the diversity and complexity of heterocyclic chemistry and its potential applications in creating novel compounds (Majumdar & Samanta, 2002).
Circular Dichroism in Chirality Assignment
Yashima et al. (1997) explored the use of polyacetylenes bearing amino groups in chirality assignment of carboxylic acids through circular dichroism. This methodology, involving compounds with similar structural motifs, could have implications for the analysis and characterization of chiral compounds (Yashima, Maeda, Matsushima, & Okamato, 1997).
Dye Chemistry
Tao et al. (2019) focused on the synthesis of heterocyclic dyes using 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, which is structurally related to the specified thiophene compound. This research offers insights into the application of such compounds in the field of dye chemistry and materials science (Tao, Zhao, Wang, Qian, & Huang, 2019).
properties
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICUPWICXUNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.